"Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate" properties
"Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate" properties
An In-depth Technical Guide to tert-Butyl 2-(2-oxoethyl)morpholine-4-carboxylate
Executive Summary
This document provides a comprehensive technical guide on tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate , a heterocyclic building block of significant interest to researchers and professionals in drug development and organic synthesis. This compound integrates two critical chemical moieties: a morpholine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive aldehyde functional group. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1] The appended aldehyde provides a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and aldol condensations.
This guide details the compound's physicochemical properties, provides a validated, step-by-step protocol for its synthesis via oxidation of the corresponding alcohol, outlines rigorous purification and characterization methodologies, and discusses its strategic applications. Furthermore, it establishes a framework for its safe handling, storage, and disposal, ensuring operational safety and compound integrity. The insights herein are curated to empower scientists to effectively utilize this valuable intermediate in the construction of complex molecular architectures for novel therapeutic agents and other advanced materials.
Physicochemical Properties
The fundamental properties of tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | Calculated |
| Molecular Weight | 229.27 g/mol | Calculated |
| IUPAC Name | tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate | N/A |
| CAS Number | 1355248-73-7 | Vendor Information |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from analogs[2][3] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH) | Inferred from analogs |
Synthesis and Mechanism
3.1 Synthetic Rationale
The most direct and efficient route to tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate is the selective oxidation of its corresponding primary alcohol precursor, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate . The choice of oxidant is critical to the success of this transformation. Strong oxidants risk over-oxidation to the corresponding carboxylic acid, a common and often difficult-to-separate byproduct. Therefore, mild and selective oxidation reagents are strongly preferred.
Common choices include:
-
Dess-Martin Periodinane (DMP): Known for its high efficiency, mild reaction conditions (room temperature), and simple workup.
-
Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): Classic reagents for oxidizing primary alcohols to aldehydes, typically used in dichloromethane (DCM).
-
Swern Oxidation (Oxalyl chloride/DMSO): A powerful, metal-free option that operates at low temperatures (-78 °C) and is highly effective, though it requires careful temperature control and handling of malodorous byproducts.
For this guide, a protocol using Dess-Martin Periodinane is detailed due to its operational simplicity and high selectivity, which are advantageous in a research and development setting.
3.2 Proposed Synthetic Workflow
The workflow illustrates the single-step conversion from the alcohol precursor to the target aldehyde.
Caption: Synthetic pathway from alcohol to aldehyde.
3.3 Detailed Experimental Protocol: Dess-Martin Oxidation
This protocol describes a self-validating system for synthesizing the target compound on a laboratory scale.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the starting material, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
-
Reagent Addition:
-
To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise over 10-15 minutes at room temperature. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Allow the resulting suspension to stir vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
The reaction is typically complete within 1-3 hours, as indicated by the complete consumption of the starting material (visualized by a suitable stain such as potassium permanganate).
-
-
Workup and Quenching:
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the mixture into a vigorously stirred, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) of equal volume to the reaction. This step quenches excess DMP and reduces the iodine byproducts.
-
Continue stirring until the organic layer becomes colorless.
-
-
Extraction and Isolation:
-
Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude material is typically a pale yellow oil.
-
Purification and Validation
4.1 Rationale for Purification
Purification of the crude product is essential to remove residual iodine-containing byproducts from the DMP reagent and any unreacted starting material. Flash column chromatography is the method of choice due to its efficiency in separating compounds with different polarities. The aldehyde product is less polar than the starting alcohol, allowing for effective separation on a silica gel stationary phase.
4.2 Purification Workflow
Caption: Workflow for flash column chromatography.
4.3 Detailed Protocol: Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: Adsorb the crude oil onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load this powder onto the top of the prepared column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate/hexanes) and gradually increase the polarity (e.g., to 30-40% ethyl acetate/hexanes). Causality Note: A gradient elution ensures that less polar impurities are washed out first, followed by the product, and finally any remaining polar starting material, providing optimal separation.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate as a purified oil or solid.
Analytical Characterization
Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic methods provides unambiguous structural evidence.
5.1 Workflow for Structural Confirmation
Caption: Analytical workflow for structural validation.
5.2 Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.7 (t, 1H): The characteristic signal for the aldehyde proton, often appearing as a triplet due to coupling with the adjacent CH₂ group.
-
δ 4.0-2.8 (m, 9H): A complex series of multiplets corresponding to the protons of the morpholine ring and the CH₂ group adjacent to the aldehyde.
-
δ 1.45 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group of the Boc protector.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~200.0: The aldehyde carbonyl carbon.
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δ ~154.5: The carbamate carbonyl carbon of the Boc group.
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δ ~80.0: The quaternary carbon of the tert-butyl group.
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δ 67.0-40.0: Signals corresponding to the carbons of the morpholine ring and the side chain.
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δ 28.4: The three equivalent methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (ESI-MS):
-
Expected m/z: 230.14 [M+H]⁺. A common and diagnostic fragmentation is the loss of the Boc group (-100 amu) or isobutylene (-56 amu).
-
-
Infrared (IR) Spectroscopy (neat):
-
~2720 cm⁻¹: A characteristic C-H stretch of the aldehyde.
-
~1735 cm⁻¹: A strong C=O stretch from the aldehyde carbonyl.
-
~1690 cm⁻¹: A strong C=O stretch from the carbamate carbonyl of the Boc group.
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Applications in Drug Discovery and Organic Synthesis
6.1 Role as a Versatile Intermediate
The primary value of tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate lies in the reactivity of its aldehyde group. This functionality serves as an electrophilic site for nucleophilic attack, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include:
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to form substituted aminoethyl-morpholine derivatives. This is one of the most powerful methods for introducing diversity in library synthesis.
-
Wittig Reaction: Reaction with phosphorus ylides to generate alkenes, allowing for chain extension and the introduction of diverse substituents.
-
Grignard and Organolithium Additions: Formation of secondary alcohols, providing a new stereocenter and further opportunities for functionalization.
The Boc-protecting group is stable under these conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid), unmasking the morpholine nitrogen for subsequent reactions. This orthogonal protection strategy is a cornerstone of modern multi-step synthesis.[4]
6.2 The Morpholine Scaffold's Contribution
The morpholine ring is not merely a passive carrier of the aldehyde. It is a highly sought-after heterocycle in medicinal chemistry for several reasons:[1]
-
Improved Pharmacokinetics: Its polarity and hydrogen bond accepting capability often enhance aqueous solubility and reduce the lipophilicity of parent compounds, which can lead to better oral bioavailability.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, increasing the in vivo half-life of drug candidates.
-
Structural Rigidity: It provides a defined conformational constraint, which can be beneficial for optimizing binding to biological targets.
This compound is therefore a valuable starting point for synthesizing novel chemical entities for research in areas such as neuroscience, oncology, and infectious diseases.[1][5]
Safety, Handling, and Storage
7.1 Hazard Identification
While specific toxicological data for this compound is not widely available, data from closely related aldehydes, such as tert-butyl 2-formylmorpholine-4-carboxylate, should be used as a proxy for risk assessment.[2]
| Hazard Type | GHS Statement | Precautionary Code |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261, P270, P280 |
| Skin Irritation | H315: Causes skin irritation. | P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338 |
| Respiratory | H335: May cause respiratory irritation. | P271, P304+P340 |
7.2 Safe Handling Practices
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors. After handling, wash hands thoroughly with soap and water.[2] In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.[2][6]
7.3 Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Protect from moisture and direct sunlight.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Long-Term Storage: For long-term stability and to prevent potential degradation (e.g., oxidation to the carboxylic acid), storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[3]
Conclusion
Tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate is a high-value synthetic intermediate that strategically combines the advantageous pharmacokinetic profile of the morpholine scaffold with the synthetic versatility of an aldehyde. Its well-defined structure and orthogonal protecting group scheme make it an ideal building block for creating diverse libraries of complex molecules in drug discovery programs. The protocols and data presented in this guide provide a robust framework for its synthesis, purification, characterization, and safe handling, enabling researchers to confidently and efficiently incorporate this potent tool into their synthetic endeavors.
References
- Smolecule. (2023, August 15). Buy Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | 259180-69-3.
- Benchchem. Tert-butyl 2-ethylmorpholine-4-carboxylate.
- PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
- PubChem. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate.
- CymitQuimica. (2023, July 11). tert-Butyl 2-formylmorpholine-4-carboxylate Safety Data Sheet.
- PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate.
- Bouling Chemical Co., Limited. (R)-Tert-Butyl 2-(Hydroxymethyl)Morpholine-4-Carboxylate.
- Chem-Impex. 2-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester.
- Carl ROTH. Safety Data Sheet: Morpholine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. (R)-Tert-Butyl 2-(Hydroxymethyl)Morpholine-4-Carboxylate: Properties, Uses & Supplier in China | High Purity Chemical Compound for Research [chemheterocycles.com]
- 4. Tert-butyl 2-ethylmorpholine-4-carboxylate | Benchchem [benchchem.com]
- 5. Buy Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | 259180-69-3 [smolecule.com]
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Caption: Chemical structure with carbon numbering for NMR assignment.
